Wilforgine

Descripción general

Descripción

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook . It can induce microstructural and ultrastructural changes in the muscles of Mythimna separata larvae .

Synthesis Analysis

Wilforgine is produced by the endophytic actinomycete F4-20, which was isolated from Tripterygium wilfordii Hook.f . The production of Wilforgine in F4-20 can be enhanced by applying certain plant stress molecules to the in vitro liquid cultures .

Molecular Structure Analysis

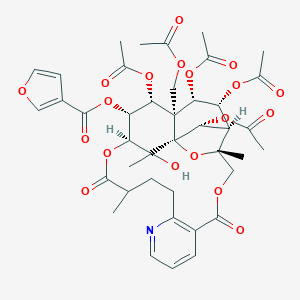

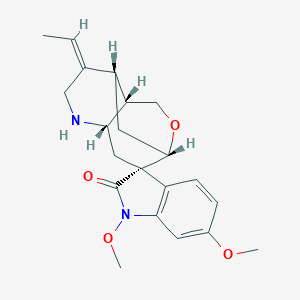

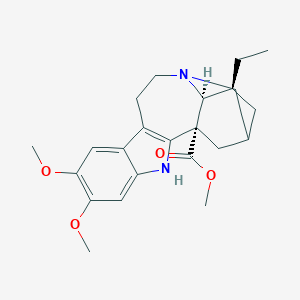

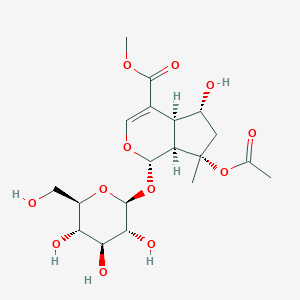

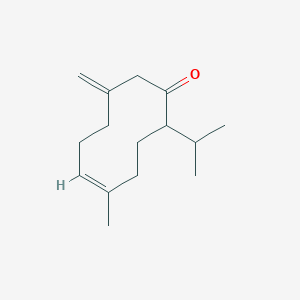

The molecular formula of Wilforgine is C41H47NO19, and it has a molecular weight of 857.81 .

Chemical Reactions Analysis

The production of Wilforgine in F4-20 can be influenced by various plant stress molecules. Methyl jasmonate (MeJA), salicylic acid (SA), and hydrogen peroxide (H2O2) were found to inhibit bacterial growth, whereas glutathione (GSH) treatment significantly increased bacterial growth .

Physical And Chemical Properties Analysis

Wilforgine is a white crystalline powder that is soluble in methanol, ethanol, DMSO, and other organic solvents .

Aplicaciones Científicas De Investigación

Anticancer Properties

Wilforgine exhibits promising anticancer activity. Research has shown that it inhibits cancer cell proliferation and induces apoptosis (programmed cell death) in various cancer types. Its mechanism of action involves interfering with cell cycle progression and disrupting signaling pathways essential for tumor growth .

Anti-Inflammatory Effects

Wilforgine possesses potent anti-inflammatory properties. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Studies have demonstrated that wilforgine exhibits antimicrobial effects against bacteria, fungi, and parasites. It could be explored as an alternative or adjunct therapy for infectious diseases .

Neuroprotective Potential

Wilforgine has been investigated for its neuroprotective properties. It may help prevent neuronal damage and improve cognitive function. Researchers are exploring its role in neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

Insecticidal and Pest Control Applications

Due to its insecticidal activity, wilforgine could be used in pest control. It targets insect nervous systems, disrupting neurotransmission and leading to paralysis or death. This makes it valuable for agriculture and vector control .

Cardiovascular Health

Emerging evidence suggests that wilforgine may have cardiovascular benefits. It exhibits vasodilatory effects, potentially improving blood flow and reducing hypertension. Further research is needed to explore its full cardiovascular impact .

Wound Healing and Tissue Regeneration

Wilforgine’s wound-healing properties are being investigated. It promotes tissue repair, angiogenesis (formation of new blood vessels), and collagen synthesis. These attributes make it relevant for wound management and tissue engineering .

Drug Delivery Systems

Researchers are exploring wilforgine as a component in drug delivery systems. Its unique chemical structure and biological activities could enhance drug formulations, improving bioavailability and targeted delivery .

Safety And Hazards

When handling Wilforgine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19?,28-,29-,30+,31-,32+,33-,34+,38+,39?,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIYSPKZWOALMZ-YHQLYFKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H](C([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019950 | |

| Record name | Wilforgine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wilforgine | |

CAS RN |

37239-47-7 | |

| Record name | Wilforgine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037239477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wilforgine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of wilforgine?

A1: Wilforgine has a molecular formula of C20H27NO4 and a molecular weight of 345.43 g/mol. []

Q2: What spectroscopic data is available for characterizing wilforgine?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize wilforgine. These techniques provide information about the compound's structure, functional groups, and molecular weight. [, , ]

Q3: What are the known biological activities of wilforgine?

A3: Wilforgine exhibits insecticidal activity, particularly against lepidopteran insects. It also possesses immunosuppressive properties, contributing to the therapeutic effects of Tripterygium wilfordii extracts in treating rheumatoid arthritis. [, ]

Q4: How does wilforgine exert its insecticidal effects?

A4: Wilforgine, along with other alkaloids from Tripterygium species, primarily targets the insect's nervous system and midgut cells. [] Studies on Mythimna separata Walker larvae suggest that wilforgine exhibits stomach toxicity. []

Q5: What is the role of wilforgine in the treatment of rheumatoid arthritis?

A5: While triptolide is often considered the primary active compound in Tripterygium species for treating rheumatoid arthritis, research indicates that wilforgine, along with other components, contributes to the overall efficacy. [, ] A study using network pharmacology identified wilforgine as one of the active pharmaceutical ingredients in Kunxian capsules, a traditional Chinese medicine used for rheumatoid arthritis. []

Q6: What analytical methods are used to detect and quantify wilforgine?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) is commonly employed for the analysis of wilforgine in plant extracts and biological samples. [, , , , , ]

Q7: How are analytical methods for wilforgine validated?

A9: Validation of analytical methods for wilforgine, like other pharmaceutical compounds, involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. These parameters ensure the reliability and reproducibility of the analytical data. [, ]

Q8: What is known about the toxicity and safety profile of wilforgine?

A10: While wilforgine itself has shown limited toxicity in some studies, it is crucial to acknowledge that Tripterygium wilfordii extracts, which contain wilforgine, are known for their potential toxicity, particularly hepatotoxicity. [] Further research is needed to fully elucidate the safety profile of wilforgine, especially concerning long-term exposure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)